molecular formula C14H13ClN4S B6436457 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549008-80-0

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436457
CAS No.: 2549008-80-0
M. Wt: 304.8 g/mol
InChI Key: AQTUSEMMNZUTHK-UHFFFAOYSA-N
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Description

The compound 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole features a benzothiazole core substituted with a chlorine atom at position 6 and an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 2. The azetidine is further functionalized with a methyl-linked imidazole group. Benzothiazoles are renowned for their broad pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUSEMMNZUTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate azetidine precursor with formaldehyde and an imidazole derivative.

    Coupling Reaction: The final step involves coupling the azetidine-imidazole moiety with the chlorinated benzothiazole core using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the chloro group or the benzothiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or DMSO, often with a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzothiazole or dechlorinated products.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the imidazole and benzothiazole moieties, which are known for their bioactive properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole would depend on its specific biological target. Generally, compounds with imidazole rings can inhibit enzymes by binding to their active sites, while benzothiazole derivatives can intercalate with DNA or disrupt cellular processes. The azetidine ring may enhance binding affinity or specificity to certain molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 of Benzothiazole

a) 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
  • Structure : Replaces the azetidine-imidazole group with a seven-membered diazepane ring.
  • Properties: The larger diazepane ring introduces conformational flexibility, which may reduce binding specificity compared to the rigid azetidine. No explicit activity data is available, but structural flexibility often correlates with altered pharmacokinetics .
b) 6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14)
  • Structure : Features a piperazine ring (six-membered) and a trifluoromethoxy group.
  • The piperazine’s basic nitrogen may enhance solubility, whereas the azetidine-imidazole group could offer improved hydrogen-bonding capacity.
c) 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine
  • Structure : Substituted with a hydrazine group.

Core Heterocycle Modifications

a) 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (Compound 30)
  • Structure : Replaces benzothiazole with benzimidazole, substituted with a 4-fluorobenzyl group.
  • Activity : Potent anticancer activity against HeLa and A375 cell lines (IC₅₀ = 0.02–0.04 µM). The benzimidazole core’s increased basicity compared to benzothiazole may alter membrane permeability .
b) 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
  • Structure : Benzodiazole core with a methyl and aldehyde group.
  • Properties : The aldehyde functionality allows for further derivatization, but the absence of a nitrogen-rich substituent (e.g., azetidine-imidazole) may limit target engagement .
a) Imidazole vs. Pyrazole Substituents
  • 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
    • Structure : Ethoxy group at position 6 and pyrazole instead of imidazole.
    • Implications : Pyrazole’s reduced basicity compared to imidazole may decrease hydrogen-bonding interactions, though its methyl group could enhance lipophilicity .
b) Deuterated Analogs (YY-271)
  • Structure: 6-Chloro-1-(methyl-d3)-1H-indazole (non-benzothiazole).
  • Activity: IC₅₀ = 3528 nM for SARS-CoV-2 3CLpro inhibition, highlighting that minor structural changes (e.g., deuterium placement) drastically alter potency . This underscores the sensitivity of the target compound’s azetidine-imidazole group to structural optimization.

Biological Activity

6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure includes a benzothiazole moiety, which is known for various pharmacological properties, including antimicrobial and antitubercular effects. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is C15H15ClN4S, with a molecular weight of approximately 318.8 g/mol. The compound features a complex arrangement of functional groups that likely influence its biological interactions.

Property Value
Molecular FormulaC15H15ClN4S
Molecular Weight318.8 g/mol
IUPAC Name6-chloro-2-[3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
SolubilityHigh in polar solvents

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Imidazole-containing compounds often exhibit broad-spectrum biological activities due to their capacity to bind to multiple targets within cells.

Target Interactions

Imidazole derivatives are known to interact with:

  • Enzymatic pathways involved in metabolic processes.
  • Receptors that modulate cellular signaling.

This compound may inhibit specific enzymes or receptors associated with disease states, contributing to its therapeutic potential.

Biological Activities

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Notably, studies have highlighted its potential antitubercular activity.

Antitubercular Activity

A study evaluated the antitubercular activity of benzothiazole derivatives, revealing that certain structural modifications enhance efficacy against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antitubercular agents such as isoniazid and rifampicin.

Compound MIC (µg/mL) Activity Comparison
A625Significant
Isoniazid25Reference
Rifampicin25Reference

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action:

  • Antimicrobial Activity : Research has shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The presence of the imidazole ring enhances penetration through bacterial cell walls, improving antibacterial efficacy.
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole possess significant growth inhibition against M. tuberculosis strains, indicating potential for development as new antitubercular agents .
  • Computational Predictions : Computational models suggest that the structural features of this compound contribute to hydrophobic interactions with lipid membranes, facilitating better cellular uptake and activity against pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted carboxylic acids or esters under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2: Functionalization at the 2-position of benzothiazole. For azetidine-imidazole substitution, a nucleophilic aromatic substitution (SNAr) is performed using pre-synthesized 3-[(1H-imidazol-1-yl)methyl]azetidine under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Key Considerations:

  • Monitor reactions via TLC or HPLC.
  • Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation).

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., imidazole protons at δ 7.6–8.1 ppm, azetidine-CH₂ at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₄ClN₄S: 321.0578) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., benzothiazole-thiazole dihedral angles ~8–17°) using SHELXL refinement .

Methodological Tip:
For crystallography, grow single crystals via slow evaporation from ethanol or DMSO. Use SHELX programs for structure refinement .

Advanced: What biological targets or mechanisms are plausible for this compound?

Answer:
Hypotheses based on structural analogs suggest:

  • TLR7-9 Antagonism: The imidazole-azetidine motif resembles TLR-inhibiting scaffolds (e.g., Roche’s 5-substituted quinoline derivatives) .
  • Kinase Inhibition: The benzothiazole core may target ATP-binding pockets (e.g., JAK/STAT pathways) .

Experimental Design:

  • In Silico Docking: Use AutoDock Vina to model interactions with TLR7 or kinases (PDB: 7GZ) .
  • In Vitro Assays: Test in HEK-Blue™ hTLR7/8/9 reporter cells (IC₅₀ determination) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Differences in cell lines, serum concentrations, or solvent effects (e.g., DMSO tolerance <1%) .
  • Compound Purity: HPLC-UV/MS verification (>95% purity) is critical .

Resolution Strategy:

  • Meta-Analysis: Cross-reference data from PubMed, Scopus, and patent databases (e.g., Europäisches Patentblatt) .
  • Collaborative Validation: Replicate assays in independent labs using standardized protocols .

Advanced: What strategies optimize structure-activity relationships (SAR) for this scaffold?

Answer:
Systematic SAR exploration involves:

  • Azetidine Modifications: Vary substituents on the azetidine ring (e.g., methyl, fluoro) to alter steric/electronic profiles .
  • Imidazole Replacement: Test pyrazole or triazole analogs to assess hydrogen-bonding capacity .

Methodology:

  • Parallel Synthesis: Use combinatorial chemistry (e.g., Ugi reaction) to generate derivatives .
  • In Vivo Screening: Prioritize compounds with logP <3.5 and polar surface area <90 Ų for improved bioavailability .

Advanced: How are solubility limitations addressed during formulation for in vivo studies?

Answer:
Low aqueous solubility (e.g., ~3.33 mg/mL in water) is mitigated by:

  • Co-Solvent Systems: Use PEG300/Tween 80 (4:1 v/v) or SBE-β-CD (10% w/v) for IV formulations .
  • Prodrug Design: Introduce phosphate esters at the benzothiazole 6-position for enhanced hydrophilicity .

Validation:

  • Dynamic Light Scattering (DLS): Confirm nanoparticle formation (size <200 nm) .

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